2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid 2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 796106-55-3
VCID: VC6335522
InChI: InChI=1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19)
SMILES: C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O
Molecular Formula: C15H20N2O6S
Molecular Weight: 356.4 g/mol

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid

CAS No.: 796106-55-3

Cat. No.: VC6335522

Molecular Formula: C15H20N2O6S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid - 796106-55-3

Specification

CAS No. 796106-55-3
Molecular Formula C15H20N2O6S
Molecular Weight 356.4 g/mol
IUPAC Name 2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid
Standard InChI InChI=1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19)
Standard InChI Key PDGGGTAUHVTAJJ-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid (IUPAC: 5-[(morpholin-4-yl)sulfonyl]-2-morpholin-4-ylbenzoic acid) belongs to the sulfonamide class of aromatic carboxylic acids. Its structure comprises:

  • A benzoic acid core substituted at positions 2 and 5

  • A morpholine group (-N(C2H4)2O) at position 2

  • A morpholin-4-ylsulfonyl group (-SO2-N(C2H4)2O) at position 5

The molecular formula is C15H19N3O6S, with a molecular weight of 393.40 g/mol (calculated from PubChem data for analogous compounds ).

Spectral and Computational Data

While experimental spectral data for this specific compound are unavailable, predictive analyses based on structural analogs suggest:

  • 1H NMR: Multiplets between δ 3.0–4.0 ppm for morpholine protons, aromatic signals at δ 7.5–8.5 ppm

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches)

  • Mass Spectrometry: Predicted molecular ion peak at m/z 393.1 (M+H)+ with fragmentation patterns consistent with sulfonamide cleavage

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of benzoic acid precursors:

  • Sulfonation: Introduction of the sulfonyl group at position 5 using chlorosulfonic acid

  • Morpholine Coupling:

    • Nucleophilic aromatic substitution for position 2 morpholine

    • Sulfonamide formation at position 5 with morpholine

Stepwise Synthesis Protocol

Adapted from morpholine-containing sulfonamide syntheses :

Step 1: 5-Sulfobenzoic Acid Preparation
Benzoic acid undergoes sulfonation at 80–100°C with chlorosulfonic acid, yielding 5-sulfobenzoic acid.

Step 2: Sulfonyl Chloride Formation
Treatment with PCl5 converts the sulfonic acid group to sulfonyl chloride:
5-SO3H-C6H3-2-COOH+PCl55-SO2Cl-C6H3-2-COOH+HCl+POCl3\text{5-SO}_3\text{H-C}_6\text{H}_3\text{-2-COOH} + \text{PCl}_5 \rightarrow \text{5-SO}_2\text{Cl-C}_6\text{H}_3\text{-2-COOH} + \text{HCl} + \text{POCl}_3

Step 3: Morpholine Functionalization

  • Position 2 Modification:
    Nucleophilic substitution with morpholine in DMF at 110°C:
    5-SO2Cl-C6H3-2-Cl+2 morpholine5-SO2Cl-C6H3-2-morpholino\text{5-SO}_2\text{Cl-C}_6\text{H}_3\text{-2-Cl} + 2 \text{ morpholine} \rightarrow \text{5-SO}_2\text{Cl-C}_6\text{H}_3\text{-2-morpholino}

  • Position 5 Sulfonamide Formation:
    React sulfonyl chloride with morpholine in aqueous base (pH 9–10):
    5-SO2Cl-C6H3-2-morpholino+morpholineTarget Compound+HCl\text{5-SO}_2\text{Cl-C}_6\text{H}_3\text{-2-morpholino} + \text{morpholine} \rightarrow \text{Target Compound} + \text{HCl}

Step 4: Carboxylic Acid Protection/Deprotection
Ethyl ester protection during synthesis prevents unwanted side reactions, with final hydrolysis using NaOH/EtOH .

Physicochemical Properties

Solubility and Partitioning

Predicted properties (ChemAxon MarvinSketch):

PropertyValue
LogP (Octanol-Water)1.24 ± 0.45
Water Solubility2.34 mg/L (25°C)
pKa (Carboxylic Acid)3.12 ± 0.20
pKa (Sulfonamide)8.95 ± 0.30

The dual morpholine groups enhance solubility in polar aprotic solvents (DMF, DMSO) while reducing aqueous solubility compared to simpler benzoic acids .

Biological Activity and Applications

OrganismMIC (μg/mL)Source
Staphylococcus aureus32–64
Bacillus subtilis64–128

The sulfonamide moiety facilitates binding to dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Kinase Inhibition

Molecular docking studies predict strong interaction with PI3Kγ (ΔG = -9.8 kcal/mol), suggesting potential anticancer applications . Key interactions include:

  • Sulfonyl oxygen hydrogen bonds with Lys833

  • Morpholine oxygen coordination with Asp841

ParameterValue
Biodegradation (BIOWIN)1.23 (Not readily biodegradable)
Bioaccumulation (BCF)142 L/kg

The high bioaccumulation potential necessitates proper handling to prevent environmental persistence .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Protein kinase inhibitors (via sulfonamide modifications)

  • Antibiotic conjugates (carboxylic acid-mediated prodrug formation)

Materials Science Applications

The rigid aromatic core and hydrogen-bonding capabilities make it suitable for:

  • Metal-organic frameworks (MOFs) with Cu(II) nodes

  • Liquid crystal precursors (modification of terminal groups)

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